cis-4-(Boc-amino)-1-methylcyclohexanol
Overview
Description
cis-4-(Boc-amino)-1-methylcyclohexanol: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of cyclohexanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Protection of Amino Group: The amino group is protected using in the presence of a base such as . This step ensures that the amino group does not participate in subsequent reactions.
Hydroxyl Group Introduction: The hydroxyl group is introduced via of the methyl group using reagents like or .
Reduction: The resulting intermediate is then reduced to form using a reducing agent such as .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like or .
Reduction: The compound can undergo reduction to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halides, esters.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines , which have potential anti-inflammatory and antitumor properties .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry:
- Employed in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of cis-4-(Boc-amino)-1-methylcyclohexanol involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group allows for selective reactions at other sites of the molecule, making it a versatile compound in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- cis-4-(Boc-amino)cyclohexanol
- trans-4-(Boc-amino)cyclohexanol
- tert-butyl 4-hydroxycyclohexyl carbamate
Uniqueness:
- cis-4-(Boc-amino)-1-methylcyclohexanol is unique due to the presence of the methyl group, which can influence its steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXFTPOGGFHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169806 | |
Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-31-3 | |
Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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